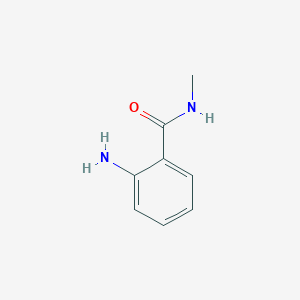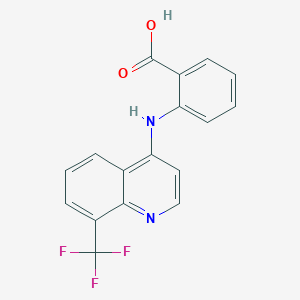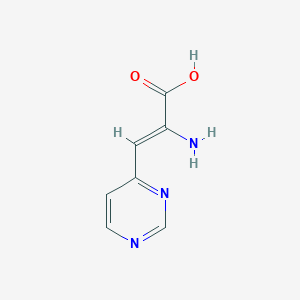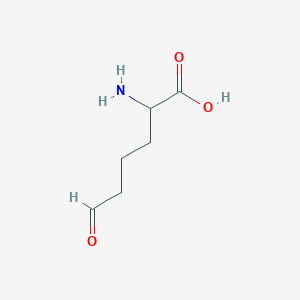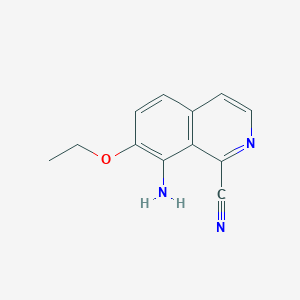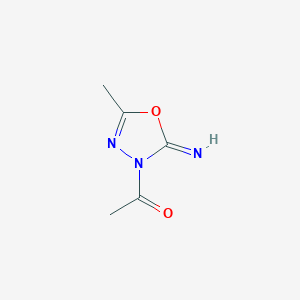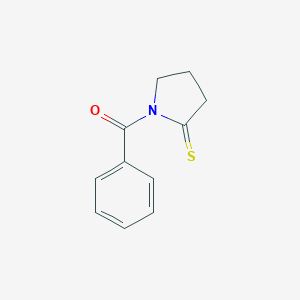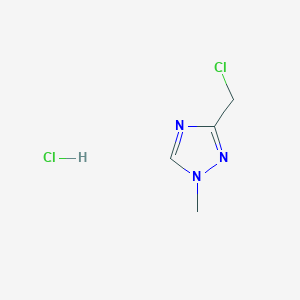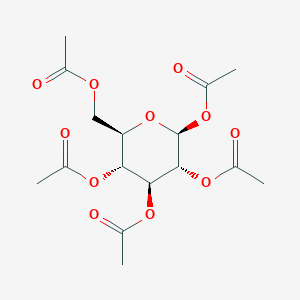![molecular formula C8H8N2O B138424 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one CAS No. 156136-84-4](/img/structure/B138424.png)
1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a chemical compound with the molecular formula C8H8N2O . It has a molecular weight of 148.16 g/mol .
Synthesis Analysis
There are several methodologies for the synthesis of pyridine derivatives, including 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The InChI code for 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is InChI=1S/C8H8N2O/c1-10-7(11)5-6-3-2-4-9-8(6)10/h2-4H,5H2,1H3 . The Canonical SMILES is CN1C(=O)CC2=C1N=CC=C2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one include a molecular weight of 148.16 g/mol, a topological polar surface area of 33.2 Ų, and a complexity of 181 . It has no hydrogen bond donor count, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 .Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of “1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one”, focusing on unique applications:
FGFR Inhibitors
This compound has been evaluated as a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), which play a critical role in tumor growth, survival, and migration. Derivatives of 1-methyl-1H-pyrrolo[2,3-b]pyridin-2-one have shown promising results in inhibiting FGFR and demonstrating anti-proliferative activity against cancer cells .
Type II CDK8 Inhibitor
Researchers have discovered that derivatives of this compound act as potent Type II CDK8 inhibitors, which are significant in the treatment of colorectal cancer. CDK8 is a kinase that regulates transcription and is implicated in oncogenesis .
FLT3 Inhibitors
Design and synthesis of derivatives have also targeted FLT3 inhibitors, which are important in the treatment of acute myeloid leukemia (AML). FLT3 mutations are one of the most common genetic abnormalities in AML .
Agrochemicals
The compound has been studied for its potential use in agrochemicals. Functionalization of 1-methyl-1H-pyrrolo[2,3-b]pyridin-2-one could lead to new compounds that may serve as pesticides or herbicides .
Functional Materials
There is interest in utilizing this compound for the development of functional materials due to its unique chemical structure and properties .
Human Neutrophil Elastase Inhibition
Recent studies have indicated that derivatives of 1-methyl-1H-pyrrolo[2,3-b]pyridin-2-one can be used to inhibit human neutrophil elastase (HNE), an enzyme associated with various inflammatory diseases .
Wirkmechanismus
Target of Action
The primary target of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . 1-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one exhibits potent inhibitory activity against FGFR1, 2, and 3 . This inhibitory action disrupts the normal signaling pathway, leading to changes in cell behavior.
Biochemical Pathways
The compound’s interaction with FGFR affects several downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways are involved in regulating cell proliferation, migration, and angiogenesis . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
The compound’s low molecular weight is beneficial for subsequent optimization .
Result of Action
In vitro, the compound inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These effects are likely due to the compound’s inhibitory action on FGFR.
Eigenschaften
IUPAC Name |
1-methyl-3H-pyrrolo[2,3-b]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-7(11)5-6-3-2-4-9-8(6)10/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKWRIBNROHTRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

